molecular formula C22H17ClN6O3 B2554943 5-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethoxyphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one CAS No. 1251562-98-7

5-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethoxyphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one

Cat. No.: B2554943
CAS No.: 1251562-98-7
M. Wt: 448.87
InChI Key: FCSZHKWXRNRXES-UHFFFAOYSA-N
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Description

The compound 5-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethoxyphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a heterocyclic molecule featuring a pyrazolo-triazinone core substituted with a 4-chlorophenyl-oxadiazole methyl group and a 4-ethoxyphenyl moiety. Its structural complexity arises from the fusion of pyrazole, triazine, and oxadiazole rings, which confers unique electronic and steric properties.

Properties

IUPAC Name

5-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN6O3/c1-2-31-17-9-5-14(6-10-17)18-11-19-22(30)28(24-13-29(19)26-18)12-20-25-21(27-32-20)15-3-7-16(23)8-4-15/h3-11,13H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSZHKWXRNRXES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their distinguishing features:

Compound Class Substituents/Modifications Key Differences from Target Compound Reference
Triazinone Derivatives 5-[(5-Chloro-3-methyl-1H-pyrazol-4-yl)methylene]-2-(4-nitrobenzoyl)-3-phenyl-triazin-6-one Nitrobenzoyl group instead of ethoxyphenyl; lacks oxadiazole
Pyrazolo-Triazoles 2-[3-(4-Chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide derivatives Methoxybenzyl vs. ethoxyphenyl; acetohydrazide side chain
Isostructural Thiazoles 4-(4-Fluorophenyl)-2-(fluorophenyl-pyrazolyl)thiazole Fluorophenyl groups; thiazole core vs. oxadiazole

Key Observations :

  • The oxadiazole-methyl linker introduces rigidity and planar geometry, contrasting with flexible acetohydrazide chains in other derivatives .

Physicochemical Properties

Solubility and Crystallinity

  • Ethoxyphenyl vs. Methoxybenzyl : The ethoxy group (-OCH₂CH₃) in the target compound may increase lipophilicity compared to methoxy (-OCH₃) but reduce it relative to nitrobenzoyl derivatives, balancing membrane permeability and aqueous solubility .
  • Crystallinity: highlights isostructural compounds with triclinic (P̄1) symmetry. The target compound’s planar oxadiazole-pyrazolo-triazinone system likely adopts similar packing, though the ethoxyphenyl’s bulk may disrupt crystallinity compared to fluorophenyl analogues .

Thermal Stability

  • Oxadiazole rings are thermally stable due to aromaticity, suggesting the target compound may exhibit higher decomposition temperatures than non-aromatic heterocycles (e.g., tetrazole derivatives in ) .

Computational and Theoretical Insights

emphasizes the role of exact-exchange terms in density-functional theory (DFT) for accurate thermochemical predictions. Applying such methods to the target compound could reveal:

  • Electronic Effects : The electron-withdrawing oxadiazole and electron-donating ethoxyphenyl may create a polarized electronic environment, influencing reactivity and binding affinity .
  • HOMO-LUMO Gaps : Comparative studies with fluorophenyl or nitro-substituted analogues () could quantify stability and charge-transfer properties .

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